7-Nitropyrido[1,2-a]benzimidazole
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Overview
Description
7-Nitropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitropyrido[1,2-a]benzimidazole typically involves the nitration of pyrido[1,2-a]benzimidazole derivatives. One common method includes the nitration of 7-nitropyrido- and 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoles. The nitration process is carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: the general approach involves large-scale nitration reactions followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Nitropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Hydrazine and Phenylhydrazine: These reagents are used for the nucleophilic cleavage of 7-nitropyrido[1,2-a]benzimidazolium salts, leading to the formation of pyrazolinemethyl- and isoxazoline-methyl-6-nitrobenzimidazoles.
Hydroxylamine: Used in ethanol at reflux conditions for similar cleavage reactions.
Major Products:
- 2-Pyrazolinemethyl-6-nitrobenzimidazoles
- 2-Isoxazoline-methyl-6-nitrobenzimidazoles
Scientific Research Applications
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Biology: Exhibits antiproliferative activity against various human tumor cell lines, including cervical carcinoma (HeLa), colorectal metastatic adenocarcinoma (SW620), breast metastatic epithelial adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) .
- Medicine: Potential lead candidate for further optimization due to its combination of radical scavenging activity and antiproliferative activity .
- Industry: Applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-nitropyrido[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways:
- Molecular Targets: The compound interacts with biomacromolecules, affecting their biological activities and functions .
- Pathways Involved: The exact pathways are not fully elucidated, but the compound’s structure allows it to interact with nucleotides and other cellular components, leading to its biological effects .
Comparison with Similar Compounds
- Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities .
- Nitroazolo[1,5-a]pyrimidines: Another class of compounds with similar antiviral and antiproliferative properties .
Uniqueness: 7-Nitropyrido[1,2-a]benzimidazole is unique due to its specific nitro group positioning, which influences its reactivity and biological activity. This positioning allows for selective interactions with various molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H7N3O2 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
7-nitropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)8-4-5-10-9(7-8)12-11-3-1-2-6-13(10)11/h1-7H |
InChI Key |
UZKUAAKXKWTZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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